molecular formula C10H8INO B13644604 3-Allyl-4-hydroxy-5-iodobenzonitrile CAS No. 807372-46-9

3-Allyl-4-hydroxy-5-iodobenzonitrile

Cat. No.: B13644604
CAS No.: 807372-46-9
M. Wt: 285.08 g/mol
InChI Key: URELTEBDTCOJCA-UHFFFAOYSA-N
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Description

3-Allyl-4-hydroxy-5-iodobenzonitrile is an organic compound with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol . This compound is characterized by the presence of an allyl group, a hydroxyl group, an iodine atom, and a nitrile group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-hydroxy-5-iodobenzonitrile typically involves the iodination of 3-allyl-4-hydroxybenzonitrile. One common method involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to avoid any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-hydroxy-5-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Allyl-4-hydroxy-5-iodobenzonitrile has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Allyl-4-hydroxy-5-iodobenzonitrile involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is crucial for its biological activities, as it can modify biomolecules and affect cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the functional groups introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the hydroxyl, iodine, and nitrile groups makes it a versatile compound for various chemical transformations and research applications .

Properties

CAS No.

807372-46-9

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

4-hydroxy-3-iodo-5-prop-2-enylbenzonitrile

InChI

InChI=1S/C10H8INO/c1-2-3-8-4-7(6-12)5-9(11)10(8)13/h2,4-5,13H,1,3H2

InChI Key

URELTEBDTCOJCA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC(=C1)C#N)I)O

Origin of Product

United States

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